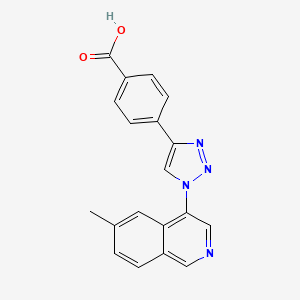
Lana-DNA-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lana-DNA-IN-1 is a potent inhibitor of the latency-associated nuclear antigen (LANA) DNA binding. This compound is particularly significant in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV), where LANA plays a crucial role in the replication and maintenance of the viral genome during latent infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lana-DNA-IN-1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by the addition of functional groups that enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in solid form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Lana-DNA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
Lana-DNA-IN-1 has several scientific research applications, including:
Mechanism of Action
Lana-DNA-IN-1 exerts its effects by binding to the DNA binding sites of LANA, thereby inhibiting its ability to interact with the viral genome. This disruption prevents the replication and maintenance of the viral genome during latent infection. The molecular targets include the LANA binding sites on the viral DNA, and the pathways involved are related to viral replication and latency maintenance .
Comparison with Similar Compounds
Similar Compounds
Other LANA Inhibitors: Various small molecules that inhibit LANA-DNA interactions, developed through fragment-based drug discovery
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting LANA-DNA interactions. It has demonstrated favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, making it a promising candidate for further development in antiviral therapies .
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |
InChI Key |
IUUGYORBUIOUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















